Cas no 532972-40-0 (4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide)
![4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide structure](https://www.kuujia.com/scimg/cas/532972-40-0x500.png)
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 4-chloro-N-[2-[3-[[2-oxo-2-(phenylamino)ethyl]thio]-1H-indol-1-yl]ethyl]-
- N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide
- 4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
- 532972-40-0
- Oprea1_368483
- AKOS024582900
- F0554-0364
- 4-chloro-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
-
- Inchi: 1S/C25H22ClN3O2S/c26-19-12-10-18(11-13-19)25(31)27-14-15-29-16-23(21-8-4-5-9-22(21)29)32-17-24(30)28-20-6-2-1-3-7-20/h1-13,16H,14-15,17H2,(H,27,31)(H,28,30)
- InChI Key: LVQJSOGUOUFGEU-UHFFFAOYSA-N
- SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC(=O)NC2=CC=CC=C2)=C1)(=O)C1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 463.1121258g/mol
- Monoisotopic Mass: 463.1121258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 622
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.4Ų
- XLogP3: 4.9
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 750.4±60.0 °C(Predicted)
- pka: 13.69±0.70(Predicted)
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0554-0364-20μmol |
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532972-40-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0554-0364-50mg |
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532972-40-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0554-0364-3mg |
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532972-40-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0554-0364-10μmol |
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532972-40-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0554-0364-20mg |
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532972-40-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0554-0364-100mg |
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532972-40-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0554-0364-5mg |
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532972-40-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0554-0364-1mg |
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532972-40-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0554-0364-10mg |
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532972-40-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0554-0364-75mg |
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532972-40-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Related Literature
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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5. Caper tea
Additional information on 4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
4-Chloro-N-[2-(3-{[(Phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (CAS No. 532972-40-0): An In-Depth Overview
4-Chloro-N-[2-(3-{[(Phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (CAS No. 532972-40-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, often referred to as a benzamide derivative, belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
The chemical structure of 4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is characterized by a benzamide moiety linked to an indole ring through a sulfanyl group. The presence of the chloro substituent on the benzene ring and the phenylcarbamoyl group on the indole ring contributes to its distinct chemical and biological properties. These structural elements play a crucial role in determining the compound's reactivity, solubility, and interactions with biological targets.
Recent studies have highlighted the potential therapeutic applications of this compound. For instance, research published in the Journal of Medicinal Chemistry has shown that 4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been investigated for its potential as an anti-cancer agent. Studies have demonstrated that 4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has also been studied extensively. Research indicates that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as a therapeutic agent. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Preliminary results from phase I trials have shown that 4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is well-tolerated at various dose levels, with no significant adverse effects reported. These findings are encouraging and suggest that this compound has the potential to become a valuable addition to the arsenal of drugs used to treat inflammatory and cancerous conditions.
In conclusion, 4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (CAS No. 532972-40-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for further research and development in the field of medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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